CID 53372873
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Overview
Description
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester is an organosilicon compound that combines the properties of both acrylic and silane chemistry. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with 3-(diethoxymethylsilyl)propyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability. The use of high-purity starting materials and controlled reaction environments helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable mechanical and chemical properties.
Hydrolysis: The silane group can hydrolyze in the presence of moisture, leading to the formation of silanol groups, which can further condense to form siloxane bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the silane group.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Polymers: The polymerization of this compound results in high-performance polymers used in coatings and adhesives.
Siloxanes: Hydrolysis and condensation reactions lead to the formation of siloxane networks, which enhance the durability and adhesion properties of materials.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: The compound’s ability to form biocompatible coatings makes it useful in biomedical devices and implants.
Medicine: It is explored for drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry: The compound is widely used in the production of high-performance coatings, adhesives, and sealants, providing enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester involves its ability to undergo polymerization and hydrolysis reactions. The silane group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. These reactions contribute to the compound’s ability to form strong and durable bonds with various substrates. The ester group can also participate in polymerization reactions, leading to the formation of high-performance polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylic and silane functionalities. This combination allows it to undergo both polymerization and silane-specific reactions, providing enhanced adhesion, durability, and versatility compared to similar compounds. The presence of diethoxymethylsilyl groups offers distinct hydrolysis and condensation behavior, making it suitable for applications requiring strong and stable bonds.
Properties
Molecular Formula |
C12H22O4Si |
---|---|
Molecular Weight |
258.39 g/mol |
InChI |
InChI=1S/C12H22O4Si/c1-5-14-12(15-6-2)17-9-7-8-16-11(13)10(3)4/h12H,3,5-9H2,1-2,4H3 |
InChI Key |
ZFTXHOPKRJTLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCOC(=O)C(=C)C |
Origin of Product |
United States |
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